molecular formula C11H13F2N B13247813 N-cyclopentyl-3,4-difluoroaniline

N-cyclopentyl-3,4-difluoroaniline

Cat. No.: B13247813
M. Wt: 197.22 g/mol
InChI Key: AAMMQZAUOKLARI-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aniline (B41778) Derivatives

Fluorinated anilines are a class of compounds where one or more hydrogen atoms on the aniline ring are replaced by fluorine. This substitution can dramatically alter the physicochemical properties of the molecule. The introduction of fluorine can increase lipophilicity, which may enhance the ability of a drug to cross biological membranes. nih.govyoutube.com Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, influencing its basicity and interaction with biological targets. nih.gov In the context of N-cyclopentyl-3,4-difluoroaniline, the two fluorine atoms at the 3 and 4 positions of the aniline ring create a unique electronic environment that is synthetically advantageous. This specific substitution pattern is a key feature in the design of various functional molecules. google.com

Evolution of Research Trajectories for this compound

The research trajectory for this compound is closely linked to the growing interest in fluorinated organic compounds for various applications. Initially, research may have focused on the fundamental synthesis and characterization of the molecule itself. Over time, the focus has shifted towards its application as a key intermediate in the synthesis of more complex and functionalized molecules. This is evidenced by its appearance in patents and synthetic methodologies aimed at producing novel compounds with specific biological or material properties. google.comgoogle.com The development of more efficient synthetic routes to access fluorinated anilines has also propelled the exploration of their derivatives. google.comacs.org

The strategic importance of fluorinated building blocks, such as this compound, in drug discovery is well-documented. researchgate.netnih.gov The cyclopentyl group, in particular, has been shown to be beneficial in certain therapeutic contexts. For instance, studies on kinase inhibitors have indicated that a cyclopentyl moiety can contribute to significant antiproliferative activity. mdpi.com This suggests that the combination of the difluoroaniline core with a cyclopentyl group in this compound provides a promising starting point for the design of new bioactive compounds. The ongoing development of novel synthetic methods, including photochemically induced reactions and transition-metal-catalyzed cross-couplings, continues to expand the synthetic utility and research applications of this versatile building block. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-cyclopentyl-3,4-difluoroaniline

InChI

InChI=1S/C11H13F2N/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8,14H,1-4H2

InChI Key

AAMMQZAUOKLARI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for N Cyclopentyl 3,4 Difluoroaniline

Direct Amination Strategies for 3,4-Difluorophenyl Scaffolds

Direct amination methods are among the most efficient for synthesizing N-cyclopentyl-3,4-difluoroaniline. These approaches typically involve a single key step to form the crucial C-N bond.

A prominent and widely used method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of aryl halides or triflates with a broad range of amines, including cyclopentylamine. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the catalyst. wikipedia.orglibretexts.org

For the synthesis of this compound, a common precursor would be a halogenated 3,4-difluorobenzene, such as 1-bromo-3,4-difluorobenzene or 1-iodo-3,4-difluorobenzene. The reactivity of the aryl halide typically follows the order I > Br > Cl. wuxiapptec.com The choice of catalyst system, which includes a palladium source and a phosphine (B1218219) ligand, is critical for the success of the reaction. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective. wikipedia.org The selection of a suitable base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also crucial for the deprotonation step. acsgcipr.org

ParameterCondition
Aryl Halide 1-Bromo-3,4-difluorobenzene
Amine Cyclopentylamine
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
Ligand XPhos, RuPhos, or other biaryl phosphine ligands
Base Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)
Solvent Toluene (B28343), Dioxane
Temperature 80-110 °C

Reductive amination offers an alternative route, starting from 3,4-difluoroaniline (B56902) and cyclopentanone (B42830). This reaction proceeds through the initial formation of an imine or enamine intermediate via condensation, which is then reduced in situ to the target secondary amine. researchgate.net A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option. mdpi.com Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C). mdpi.comorganic-chemistry.org

The Leuckart-Wallach reaction is a classic variation of reductive amination that uses formic acid or its derivatives as both the reducing agent and a potential source of the amine component, though in this case, 3,4-difluoroaniline would be the starting amine. mdpi.commdpi.com The reaction conditions for reductive amination are generally mild, making it compatible with a wide range of functional groups. mdpi.com

ParameterCondition
Aniline (B41778) Derivative 3,4-Difluoroaniline
Ketone Cyclopentanone
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), H₂/Pd-C
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (for catalytic hydrogenation)
Temperature Room temperature to reflux

Multistep Synthetic Pathways Involving N-cyclopentyl Group Introduction

These pathways involve the initial synthesis or use of a difluoroaniline core, followed by the introduction of the cyclopentyl group.

This approach is conceptually similar to the Buchwald-Hartwig amination but starts with 3,4-difluoroaniline and couples it with a cyclopentyl halide, such as cyclopentyl bromide or iodide. The palladium-catalyzed C-N coupling methodology is equally applicable here, providing a robust method for forging the bond between the nitrogen of the aniline and the cyclopentyl ring. The reaction would proceed under similar conditions as described in section 2.1.1, utilizing a palladium catalyst, a phosphine ligand, and a base.

Beyond catalytic coupling, classical nucleophilic substitution can also be employed. This involves the direct alkylation of 3,4-difluoroaniline with a cyclopentyl halide. This reaction is typically carried out in the presence of a base to deprotonate the aniline, enhancing its nucleophilicity. However, this method can sometimes suffer from issues like over-alkylation, leading to the formation of tertiary amines, and may require harsher conditions compared to catalytic methods.

Another derivatization approach involves the acylation of 3,4-difluoroaniline with cyclopentanecarbonyl chloride to form an amide, followed by reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the amide reduction step.

Green Chemistry and Sustainable Synthesis Approaches for this compound

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. For the synthesis of this compound, several strategies can be adopted to improve the environmental footprint of the process.

In the context of Buchwald-Hartwig amination, green chemistry considerations include using lower catalyst loadings, developing more active and stable catalysts to allow for milder reaction conditions, and replacing hazardous solvents like dioxane with greener alternatives. acsgcipr.org The use of base metals like copper or nickel as catalysts in place of precious palladium is also an active area of research to enhance the sustainability of C-N cross-coupling reactions. acsgcipr.org

For reductive amination, catalytic transfer hydrogenation, where a safe source of hydrogen like formic acid or isopropanol (B130326) is used in place of hydrogen gas, can improve the safety and operational simplicity of the process. The development of reusable heterogeneous catalysts for both amination and reduction steps is a key goal in green chemistry. researchgate.net Photoinduced methods, which utilize visible light and a photocatalyst, are emerging as sustainable alternatives for C-N bond formation, often proceeding under very mild conditions. nih.govacs.org These methods can sometimes operate without a metal catalyst, relying on the formation of an electron donor-acceptor (EDA) complex. nih.govacs.org

Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of this compound is most commonly achieved through the N-alkylation of 3,4-difluoroaniline. A primary method for this transformation is reductive amination, which involves the reaction of 3,4-difluoroaniline with cyclopentanone in the presence of a reducing agent and a catalyst. The choice of catalyst is crucial for achieving high selectivity for the desired secondary amine and high yield, minimizing the formation of byproducts such as the tertiary amine (N,N-dicyclopentylaniline) or from the reduction of the starting materials.

A variety of transition metal catalysts have been investigated for the N-alkylation of anilines and related reductive amination reactions. nih.gov These include both precious metals like palladium (Pd), platinum (Pt), ruthenium (Ru), and iridium (Ir), and more cost-effective base metals such as cobalt (Co), nickel (Ni), and iron (Fe). nih.govresearchgate.net

Palladium (Pd) and Platinum (Pt) Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenations. In the context of reductive amination, it effectively facilitates the reduction of the intermediate imine formed from 3,4-difluoroaniline and cyclopentanone. google.com Studies on the reductive amination of cyclopentanone have shown that catalysts like Raney Nickel can be employed, where an N-cyclopentyliminocyclopentane intermediate is formed and subsequently reduced to the desired cyclopentylamine. researchgate.net A similar mechanism is expected for the reaction with anilines.

Ruthenium (Ru) and Iridium (Ir) Catalysts: Homogeneous catalysts based on ruthenium and iridium complexes, often featuring N-heterocyclic carbene (NHC) ligands, have shown high performance for the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govrsc.org In this approach, the catalyst temporarily oxidizes an alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. The catalyst then transfers the initially "borrowed" hydrogen to reduce the imine to the final amine product. While this method typically uses alcohols as alkylating agents, the principles of catalyst activity and selectivity are relevant. For instance, nitrile-substituted NHC-Ir(III) complexes have been used to catalyze the N-alkylation of various substituted anilines with benzyl (B1604629) alcohol, achieving good yields. nih.gov

Cobalt (Co) Catalysts: As a more sustainable alternative to precious metals, cobalt-based catalysts have gained attention. Heterogeneous catalysts, such as cobalt supported on a metal-organic framework (MOF), have demonstrated excellent selectivity and yields in the N-alkylation of aniline derivatives. rsc.org Cobalt-containing composites prepared by pyrolysis have also been effective in the reductive amination of aromatic aldehydes, achieving quantitative yields under optimized conditions. mdpi.com

The table below summarizes various catalytic systems applicable to the N-alkylation of anilines, a key step in forming this compound.

Catalyst SystemReaction TypeKey Features / FindingsReference
Pd/C, H₂Reductive AminationStandard heterogeneous catalyst for hydrogenation of the intermediate imine. google.com
Nitrile-Substituted NHC–Ir(III) ComplexN-Alkylation (Borrowing Hydrogen)Effective for N-alkylation of anilines with alcohols; yields of 65-72% for substituted anilines. nih.gov
[Ru(p-cymene)Cl₂]₂ / DPEphosN-Alkylation (Borrowing Hydrogen)In-situ generated catalyst system used for preparing pharmaceutical intermediates. nih.gov
Cobalt-bipyridine on Zr-MOF (UiO-67)N-Alkylation (Borrowing Hydrogen)Heterogeneous, reusable catalyst with excellent selectivity and yield for aniline alkylation. rsc.org
Co-composites on SiO₂Reductive AminationAchieved quantitative yields for amination of aromatic aldehydes at 150 °C and 150 bar H₂. mdpi.com
Ionic Liquids (e.g., [bmim][PF₆])N-Alkylation (with alkyl halides)Acts as a solvent medium that can enhance chemoselectivity and minimize over-alkylation. psu.edursc.org

Flow Chemistry and Continuous Processing Techniques

The transition from batch to continuous flow processing offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, enhanced process control, and potential for automation. The synthesis of secondary amines, including this compound, is well-suited for flow chemistry.

One-pot reductive amination of nitroarenes with aldehydes has been successfully demonstrated in a continuous flow reactor using a heterogeneous silver on alumina (B75360) (Ag/Al₂O₃) catalyst. rsc.org This process, which uses molecular hydrogen, allows for the synthesis of a range of secondary aromatic amines in good to excellent yields. rsc.org The catalyst deactivation, mainly due to carbonaceous deposits, could be reversed by oxidative treatment, allowing for its reuse. rsc.org

Biocatalytic cascades in continuous flow have also been developed to access secondary amines. nih.gov These systems can utilize a series of packed-bed reactors containing immobilized enzymes, such as oxidases and reductive aminases (RedAm), to convert alcohols to aldehydes and subsequently to amines. nih.gov This approach highlights the potential for green and highly selective manufacturing processes.

A highly efficient continuous flow process for synthesizing N-methyl secondary amines from alkyl mesylates using aqueous methylamine (B109427) has been developed. acs.org This method features short reaction times and includes an in-line workup, demonstrating the capability for a fully automated process. acs.org Such a setup could be adapted for the synthesis of the target compound using cyclopentyl mesylate and 3,4-difluoroaniline.

The table below presents examples of continuous flow systems for the synthesis of secondary amines.

Catalyst/SystemReactantsKey Process ParametersOutcomeReference
Ag/Al₂O₃Nitroarenes + AldehydesContinuous flow reactor, H₂ gas, Toluene solvent.Good to excellent yields (up to 92%) of secondary amines. rsc.org
Immobilized Reductive Aminase (RedAm) and Glucose Dehydrogenase (GDH)Aldehyde + AminePacked-bed reactor, continuous flow.Full conversion to the corresponding N-allyl amine. nih.gov
Aqueous Methylamine (no catalyst)Alkyl Mesylates / EpoxidesContinuous flow reactor, short residence time (10-20 min), in-line workup.Good to excellent yields of N-methyl secondary amines. acs.org
10% Pd/CNitrilesPacked catalyst cartridge, H₂ gas.A 72-hour continuous flow synthesis of a secondary amine was demonstrated, showing catalyst stability. researchgate.net

Chemo- and Regioselective Synthesis of this compound Isomers

Chemoselectivity: The synthesis of this compound from 3,4-difluoroaniline and cyclopentanone is an example of a chemoselective reaction. The key challenge is to favor N-alkylation over other potential side reactions. For instance, C-alkylation of the aromatic ring is a possible competing pathway. Research has shown that chemoselectivity between N-alkylation and C-alkylation can be controlled. In one study, the alkylation of unprotected anilines with ortho-quinone methides could be switched between N-alkylation and para-C-alkylation by changing the solvent and catalyst. acs.org N-alkylation was favored in nonpolar solvents like toluene with a pentafluorophenol (B44920) catalyst, while para-C-alkylation occurred in polar protic solvents. acs.org In the context of reductive amination, the formation of the imine intermediate on the nitrogen atom directs the alkylation to the desired position, making the process highly chemoselective for N-alkylation under typical conditions.

Regioselective Synthesis of Isomers: The term "regioisomer" in this context refers to N-cyclopentyl aniline derivatives where the two fluorine atoms are located at different positions on the aromatic ring. The synthesis of a specific regioisomer of N-cyclopentyl-difluoroaniline is determined by the selection of the corresponding difluoroaniline starting material.

This compound: This isomer is synthesized from 3,4-difluoroaniline. The synthesis of 3,4-difluoroaniline itself can be achieved via methods such as the reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride (B91410) or the hydrogenation of 3-fluoro-1-nitrobenzene. google.com

N-cyclopentyl-2,4-difluoroaniline: This isomer would be prepared starting from 2,4-difluoroaniline (B146603). A common synthesis route for 2,4-difluoroaniline involves the fluorination of 2,4,5-trichloronitrobenzene (B44141) to form 2,4-difluoro-5-chloronitrobenzene, followed by catalytic hydrogenation. google.com

N-cyclopentyl-3,5-difluoroaniline: Preparation of this isomer requires 3,5-difluoroaniline (B1215098) as the precursor. This starting material can be synthesized via a multi-step process starting from 2,4-difluoroaniline or through the amination of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst.

Therefore, the regioselectivity of the final product is controlled at the very beginning of the synthetic sequence by the choice of the difluoroaniline isomer. The subsequent N-cyclopentylation via reductive amination proceeds on the amino group and does not alter the substitution pattern of the fluorine atoms on the aromatic ring.

Advanced Spectroscopic and Structural Elucidation of N Cyclopentyl 3,4 Difluoroaniline

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations and functional groups present in N-cyclopentyl-3,4-difluoroaniline.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to the vibrations of different chemical bonds. For this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural motifs.

The analysis of the related compound, 3,4-difluoroaniline (B56902), shows prominent bands in the FT-IR spectrum recorded in the 4000–400 cm⁻¹ region. nih.gov These are attributed to the N-H stretching vibrations of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the cyclopentyl group are expected in the 2850-3100 cm⁻¹ region. Furthermore, the C-F stretching vibrations, a hallmark of its fluorinated nature, give rise to strong absorptions in the 1100-1300 cm⁻¹ range. The aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region, while the N-H bending vibrations are found around 1600 cm⁻¹.

Table 1: FT-IR Spectroscopic Data for this compound (Predicted)

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Aromatic Stretch1450 - 1600
N-H Bend1590 - 1650
C-N Stretch1250 - 1360
C-F Stretch1100 - 1300

Raman Spectroscopic Studies

Raman spectroscopy complements FT-IR by providing information on molecular vibrations based on the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations. For this compound, Raman studies would be particularly useful for characterizing the symmetric vibrations of the difluorinated benzene (B151609) ring and the carbon skeleton of the cyclopentyl group.

In the study of 3,4-difluoroaniline, the FT-Raman spectrum was recorded in the liquid phase from 3500–10 cm⁻¹. nih.gov Key Raman bands would include the symmetric N-H stretching vibration, aromatic ring breathing modes, and the C-F symmetric stretching vibrations. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 2: Raman Spectroscopic Data for this compound (Predicted)

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
Symmetric C-F Stretch1100 - 1300
Aliphatic C-C Stretch800 - 1200
Aromatic C-H In-Plane Bend1000 - 1300

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons of the cyclopentyl ring and the aromatic ring.

The protons on the cyclopentyl group would likely appear as multiplets in the upfield region of the spectrum, typically between 1.5 and 4.0 ppm. The proton attached to the nitrogen atom (N-H) would present as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons on the difluorinated benzene ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. Their chemical shifts would be in the downfield region, generally between 6.5 and 7.5 ppm. For instance, in the related compound 3,4-difluoroaniline, the aromatic protons are observed in this region. chemicalbook.com

Table 3: ¹H NMR Chemical Shift Assignments for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Cyclopentyl (CH)~3.5 - 4.0Multiplet
Cyclopentyl (CH₂)~1.5 - 2.1Multiplet
Aromatic (H-2, H-5, H-6)~6.5 - 7.2Multiplets
Amine (N-H)VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atoms of the cyclopentyl ring are expected to resonate in the aliphatic region (20-60 ppm). The aromatic carbon atoms will appear in the downfield region (100-150 ppm). The carbons directly bonded to the fluorine atoms (C-3 and C-4) will show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). Specifically, C-3 and C-4 will appear as doublets with large one-bond coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atoms. Spectroscopic investigations of 3,4-difluoroaniline have shown the utility of ¹³C NMR in identifying the carbon skeleton. nih.gov

Table 4: ¹³C NMR Chemical Shift Assignments for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
Cyclopentyl (CH)~50 - 60Singlet
Cyclopentyl (CH₂)~20 - 35Singlet
Aromatic (C-1)~140 - 145Triplet or Doublet of Doublets
Aromatic (C-2)~105 - 115Doublet
Aromatic (C-3)~145 - 155Doublet (large ¹JCF)
Aromatic (C-4)~145 - 155Doublet (large ¹JCF)
Aromatic (C-5)~115 - 125Doublet
Aromatic (C-6)~100 - 110Doublet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It provides direct information about the chemical environment of the fluorine atoms. In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 4 of the aniline (B41778) ring.

The chemical shifts of the fluorine atoms are highly sensitive to the electronic effects of the substituents on the aromatic ring. nih.gov The ¹⁹F NMR spectrum will also exhibit fluorine-fluorine and fluorine-proton couplings, which can provide valuable information for structural confirmation. The development of new ¹⁹F NMR methodologies allows for the detailed structural elucidation of fluorinated molecules, even in complex mixtures. rsc.orgrsc.org This technique is crucial for confirming the substitution pattern and electronic properties of the difluorinated ring system in this compound.

Table 5: Predicted ¹⁹F NMR Data for this compound

Fluorine AtomExpected Chemical Shift (δ, ppm, relative to a standard)Expected Multiplicity
F-3-130 to -140Doublet of Doublets
F-4-140 to -150Doublet of Doublets

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of atoms within a molecule. For a molecule such as this compound, several 2D NMR experiments would be critical for its structural elucidation.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings within the cyclopentyl ring and any coupling between the N-H proton and the adjacent methine proton of the cyclopentyl group. It would also show couplings between the aromatic protons on the difluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the cyclopentyl and difluorophenyl rings by linking them to their attached protons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)Correlated Carbon (¹³C) in HSQCKey Correlated Carbons (¹³C) in HMBC
Aromatic ProtonsCorresponding aromatic carbonsAdjacent and next-nearest aromatic carbons, C1 of cyclopentyl
Cyclopentyl CH (methine)CH carbon of cyclopentylC2/C5 of cyclopentyl, C1 of aromatic ring
Cyclopentyl CH₂ (methylene)CH₂ carbons of cyclopentylAdjacent cyclopentyl carbons, C1 of aromatic ring
N-HN/AC1 of aromatic ring, CH of cyclopentyl

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for identifying chromophores.

The chromophore in this compound is the substituted benzene ring. The presence of the amino group (an auxochrome) and the two fluorine atoms will influence the wavelength and intensity of the absorption bands. Typically, aromatic systems exhibit π → π* transitions. The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption maxima. For the related compound 3,4-difluoroaniline, UV absorption spectra have been recorded in ethanol and water in the range of 200-400 nm. nih.gov Similar absorption patterns would be anticipated for the N-cyclopentyl derivative, with potential shifts in the absorption maxima due to the electronic effect of the cyclopentyl group.

Expected Electronic TransitionTypical Wavelength Range (nm)Chromophore
π → π200-2803,4-difluoroaniline moiety
n → π>280 (often weak)Phenyl and amino groups

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₁H₁₃F₂N).

The fragmentation of the molecular ion in the mass spectrometer would likely involve characteristic losses. For instance, the loss of the cyclopentyl group or fragments thereof would be expected. Analysis of these fragmentation pathways provides further confirmation of the proposed structure.

Ionm/z (expected)Description
[M]⁺197.10Molecular Ion
[M - C₅H₉]⁺128.03Loss of cyclopentyl radical
[C₆H₄F₂N]⁺129.043,4-difluoroaniline cation

X-ray Diffraction Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of the molecules in the solid state. As of this writing, a crystal structure for this compound has not been reported in the publicly available literature.

Computational and Theoretical Investigations of N Cyclopentyl 3,4 Difluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of N-cyclopentyl-3,4-difluoroaniline from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. mdpi.commdpi.com The core idea of DFT is that the energy of a molecule can be determined from its electron density.

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, representing the most stable structure of the molecule. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find its equilibrium geometry. mdpi.com This process would reveal key structural parameters.

The optimized structure would likely show the aniline (B41778) nitrogen atom in a slightly pyramidal geometry, with the cyclopentyl group adopting a stable "envelope" or "twist" conformation. The difluorinated benzene (B151609) ring would be largely planar.

Illustrative Optimized Geometric Parameters for this compound

Parameter Bond/Angle Illustrative Value
Bond Length C-N ~1.40 Å
Bond Length C-F ~1.35 Å
Bond Angle C-N-C (ring-N-cyclopentyl) ~120-125°

These values are representative and would be precisely determined by the DFT calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for electronic properties, albeit at a significantly greater computational expense.

For this compound, high-level ab initio calculations could be used to refine the electronic energy and properties calculated by DFT. These methods are particularly useful for benchmarking the accuracy of DFT results and for calculating properties where electron correlation effects are especially important. Due to their cost, they are often performed on a DFT-optimized geometry.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's reactivity.

The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, specifically the nitrogen lone pair. This indicates that this region is the center of nucleophilicity and is susceptible to electrophilic attack.

The LUMO , conversely, is the lowest energy orbital that can accept an electron. For this molecule, the LUMO would likely be distributed over the difluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms lowers the energy of the π* orbitals of the ring, making it the primary site for nucleophilic attack or electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is needed to promote an electron to an empty orbital.

The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms on the same ring would modulate this energy gap. Computational analysis provides a quantitative value for this gap, which can be used to compare the reactivity of this compound with other related compounds. A smaller energy gap indicates that the molecule has high chemical reactivity, biological activity, and polarizability.

Illustrative Frontier Orbital Energies and Related Parameters

Parameter Symbol Illustrative Value (eV) Implication
HOMO Energy EHOMO -5.8 Electron-donating ability
LUMO Energy ELUMO -0.9 Electron-accepting ability
HOMO-LUMO Gap ΔE 4.9 Kinetic stability / Reactivity
Chemical Hardness η 2.45 Resistance to charge transfer

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface maps the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP map represent different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP surface would show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons. The fluorine atoms, being highly electronegative, would also exhibit negative potential. Conversely, the hydrogen atom attached to the nitrogen and the hydrogens on the cyclopentyl ring would show positive potential (blue). This visualization confirms the reactive sites predicted by HOMO-LUMO analysis, providing a clear, three-dimensional picture of the molecule's reactivity. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structure of molecules. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the vibrational frequencies of molecules, which can then be correlated with experimental spectra.

A theoretical study on the vibrational frequencies of haloaniline derivatives has demonstrated the efficacy of DFT calculations at the B3LYP/6-311++G(d,p) level of theory. asianpubs.org For accurate correlation with experimental data, calculated frequencies are often scaled to account for anharmonicity and other systematic errors. asianpubs.org For instance, scaling factors of 0.952 for N-H stretching and 0.981 for other vibrations like C-N, C-X (where X is a halogen), C=C, and N-H bending have been successfully applied to aniline derivatives. asianpubs.org

For this compound, a similar computational approach would be expected to yield a detailed vibrational spectrum. Key vibrational modes would include:

N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretches would appear in distinct regions.

C=C Stretching: Vibrations of the benzene ring.

C-N Stretching: The stretching vibration of the bond between the nitrogen and the aromatic ring.

C-F Stretching: The characteristic vibrations of the carbon-fluorine bonds.

N-H Bending: The bending motion of the amino group.

The calculated spectrum would serve as a predictive tool for experimental analysis and aid in the unambiguous assignment of observed spectral bands. The table below illustrates a hypothetical correlation of calculated and expected experimental vibrational frequencies for this compound, based on typical values for similar compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3450 - 3350
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Aromatic Stretch1600 - 1450
N-H Bend1650 - 1550
C-N Stretch1350 - 1250
C-F Stretch1250 - 1000

This table presents expected ranges for vibrational frequencies and is for illustrative purposes.

Non-linear Optical Properties (NLO) Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses. Computational chemistry provides a powerful avenue for the theoretical prediction of NLO properties, guiding the design of new materials.

The NLO properties of a molecule are primarily determined by its hyperpolarizability (β). DFT calculations are widely employed to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of molecules. For aniline derivatives, the amino group (-NH) acts as an electron donor, and substituents on the aromatic ring can modulate the NLO response. In this compound, the difluoro-substituted phenyl ring acts as an acceptor.

Theoretical studies on fluorinated aniline derivatives have shown that the introduction of fluorine atoms can enhance NLO properties. bohrium.com The computational investigation of this compound would involve the optimization of its geometry followed by the calculation of its electronic properties. The key parameters to be determined are summarized in the table below.

NLO ParameterDescription
Dipole Moment (μ)A measure of the molecule's overall polarity.
Polarizability (α)The ease with which the electron cloud of the molecule can be distorted by an external electric field.
First Hyperpolarizability (β)A measure of the second-order NLO response.

A high value of β is indicative of a significant NLO response. The calculated values for this compound would be compared with those of known NLO materials, such as para-nitroaniline (pNA), to assess its potential.

Thermodynamic Parameter Computations

Computational chemistry can be used to calculate various thermodynamic parameters that provide insights into the stability and reactivity of a molecule. DFT calculations can determine properties such as the standard Gibbs free energy (ΔG°), standard enthalpy (ΔH°), and standard entropy (ΔS°).

A study on the adsorption of aniline on a montmorillonite surface utilized DFT calculations at the B3LYP/6-31++G(d,p) level to compute these thermodynamic parameters. aljest.netaljest.netresearchgate.netresearchgate.net For this compound in the gas phase, these calculations would involve geometry optimization followed by frequency analysis at a specified temperature and pressure. The results of these computations would provide valuable information about the molecule's stability.

The key thermodynamic parameters that would be computed are:

Thermodynamic ParameterDescription
Zero-Point Vibrational Energy (ZPVE)The energy of the molecule at 0 K due to its vibrational motion.
Enthalpy (H)The total heat content of the system.
Gibbs Free Energy (G)A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.
Entropy (S)A measure of the randomness or disorder of the system.

These computed values are crucial for understanding the energetics of reactions involving this compound and for predicting its behavior under different thermodynamic conditions.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com Understanding the conformational preferences of a molecule is essential for predicting its shape, properties, and biological activity.

For this compound, the key flexible bonds are the C-N bond connecting the cyclopentyl group to the nitrogen atom and the C-N bond between the nitrogen and the phenyl ring. Rotation around these bonds gives rise to different conformers. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting structures. libretexts.org This process allows for the mapping of the potential energy surface and the identification of stable conformers (energy minima) and transition states (saddle points).

Semi-empirical and ab initio calculations are often employed to explore the potential energy surfaces of substituted anilines. aip.org The relative energies of the different conformers would be calculated to determine the most stable structure. The analysis would focus on steric interactions between the cyclopentyl group and the difluorophenyl ring, as well as electronic effects.

The results of the conformational analysis can be visualized in a potential energy landscape plot, which shows the energy of the molecule as a function of one or more torsional angles. This provides a clear picture of the molecule's flexibility and the energy barriers between different conformations. The most stable conformation is the one that the molecule is most likely to adopt under normal conditions.

Reaction Mechanisms and Reactivity Studies of N Cyclopentyl 3,4 Difluoroaniline

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov In N-cyclopentyl-3,4-difluoroaniline, the two fluorine atoms are potential leaving groups for this reaction.

The regioselectivity of an SNAr reaction on this compound—that is, whether a nucleophile replaces the fluorine at the C3 or C4 position—is determined by the relative stability of the potential Meisenheimer complex intermediates. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge.

The N-cyclopentylamino group is strongly electron-donating through resonance (+M effect) but electron-withdrawing by induction (-I effect). Conversely, the fluorine atoms are strongly electron-withdrawing inductively (-I effect) and weakly electron-donating by resonance (+M effect). For SNAr, the inductive effects are generally paramount in activating the ring toward attack.

Attack at C4: A nucleophilic attack at the C4 position places the negative charge on the ring. This charge can be delocalized onto the C3-fluorine and the C1-carbon bearing the amino group. However, the powerful electron-donating resonance effect of the amino group at the para position (C4) increases the electron density at this site, which opposes the formation of the negative charge required for the Meisenheimer intermediate. This resonance effect deactivates the C4 position towards nucleophilic attack.

Therefore, nucleophilic aromatic substitution is predicted to occur preferentially at the C3 position. The pathway involving attack at C3 leads to a more stable Meisenheimer intermediate because it avoids the destabilizing electron-donating resonance from the para-amino group.

Table 1: Predicted Electronic Influences on SNAr Regioselectivity

Position of Attack Influence of N-cyclopentylamino Group Influence of Fluoro Groups Predicted Outcome
C4 (para to -NHR) Strong +M effect deactivates this position Strong -I effect from C3-F stabilizes intermediate Disfavored

| C3 (meta to -NHR) | -I effect contributes to ring activation; no opposing +M effect | Strong -I effects from both C3-F and C4-F stabilize intermediate | Favored |

The cyclopentyl group itself primarily exerts two effects:

Steric Hindrance: The bulk of the cyclopentyl group can sterically hinder the approach of nucleophiles, although this effect would be most pronounced for reactions at the ortho C2 position and is less significant for attacks at C3 or C4.

Electronic Effect: As an alkyl group, it is weakly electron-donating, slightly increasing the electron-donating strength of the amino group compared to an unsubstituted aniline (B41778).

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction rate and regioselectivity are governed by the electronic properties of the substituents already present on the ring. libretexts.org

The outcome of an EAS reaction on this compound is determined by the cumulative directing effects of its three substituents.

N-cyclopentylamino Group: This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance (+M effect). wikipedia.org This effect significantly increases the electron density of the ring, making it more nucleophilic and highly reactive towards electrophiles. It is a strong ortho, para-director. libretexts.orgpressbooks.pub

The available positions for substitution on the ring are C2, C5, and C6. The directing effects are summarized below:

The N-cyclopentylamino group at C1 strongly directs electrophiles to its ortho positions (C2, C6) and its para position (C4, which is already substituted).

The fluoro group at C3 directs to its ortho positions (C2, C4) and its para position (C6).

The fluoro group at C4 directs to its ortho positions (C3, C5) and its para position (C1, which is already substituted).

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

Available Position Directed by N-cyclopentylamino (C1) Directed by C3-Fluoro Directed by C4-Fluoro Combined Effect
C2 ortho (Strongly favored) ortho (Favored) - Strongly Favored
C5 meta (Disfavored) - ortho (Favored) Minor Product

| C6 | ortho (Strongly favored) | para (Favored) | - | Strongly Favored |

Between the two most favored positions, C2 and C6, the final product distribution will likely be influenced by sterics. The C2 position is flanked by the bulky N-cyclopentylamino group and a fluorine atom. The C6 position is only flanked by the N-cyclopentylamino group. Consequently, an incoming electrophile is expected to attack the less sterically hindered C6 position preferentially, making it the predicted major product of electrophilic aromatic substitution.

Carbon–Hydrogen (C–H) Bond Activation and Functionalization

Transition-metal-catalyzed C–H bond activation has emerged as a powerful tool for molecular functionalization, allowing for the conversion of otherwise inert C–H bonds into new chemical bonds. mdpi.com The selectivity of these reactions often relies on the use of directing groups within the substrate that can coordinate to the metal catalyst and position it in proximity to a specific C–H bond. chemistrytalk.orgnih.gov

For this compound, the nitrogen atom of the amino group can serve as an effective directing group for ortho-C–H functionalization. chemistrytalk.org In a typical catalytic cycle involving a transition metal like palladium, the nitrogen atom would coordinate to the metal center. This coordination would facilitate the cleavage of a C–H bond at one of the ortho positions (C2 or C6) through a cyclometalation step, forming a stable five-membered palladacycle intermediate. This intermediate could then react with a coupling partner to form a new carbon-carbon or carbon-heteroatom bond at the ortho position.

Given the steric environment, C–H activation would likely be more facile at the C6 position than at the more crowded C2 position. This methodology provides a synthetic route to functionalized aniline derivatives that are complementary to those obtained through classical EAS reactions. acs.org While less common, C–H activation on the cyclopentyl ring itself is also a theoretical possibility, though it would require different catalytic systems and conditions, likely proceeding through radical pathways or different directing group strategies.

Radical Reactions and Mechanistic Pathways

The presence of the secondary amine and the electron-rich aromatic ring makes this compound a candidate for participation in various radical reactions. The initiation of such reactions typically involves the formation of a nitrogen-centered radical (an aminyl radical) or a radical cation.

Nitrogen-centered radicals are highly reactive intermediates that can be generated through several methods, including homolytic cleavage of the N-H bond, single-electron transfer (SET) from the nitrogen lone pair, or hydrogen atom abstraction. nih.govmdpi.com For N-alkylanilines, SET is a common pathway, particularly in photoredox or electrochemical contexts, leading to the formation of a radical cation. nih.gov This radical cation can then undergo deprotonation to yield a neutral aminyl radical.

The difluoro substitution on the aniline ring is expected to influence the stability and reactivity of these radical intermediates. The electron-withdrawing nature of the fluorine atoms would likely increase the oxidation potential of the aniline, making the formation of the radical cation more challenging compared to non-fluorinated analogues. However, once formed, the fluorine substituents could impact the subsequent reaction pathways.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a donor to a radical acceptor. mdpi.com In the context of this compound, several C-H bonds and the N-H bond are potential sites for HAT.

The N-H bond of the secondary amine is a likely site for hydrogen abstraction by a sufficiently reactive radical, leading to the formation of a nitrogen-centered radical. The bond dissociation energy (BDE) of the N-H bond in N-alkylanilines is a key determinant of the feasibility of this process. mdpi.com

Alternatively, intramolecular HAT events are plausible, especially if a radical is generated elsewhere in the molecule. For instance, a 1,5-HAT is a common and favored process where a radical center abstracts a hydrogen atom from the fifth position in the molecule, proceeding through a quasi-six-membered ring transition state. researchgate.netsemanticscholar.org In this compound, if a radical were to be generated on the aromatic ring or an external reagent, a subsequent intramolecular HAT from the cyclopentyl ring or the N-H group could occur, leading to new radical intermediates and subsequent functionalization. The feasibility of such a process is governed by the thermodynamics of the HAT step and the stereoelectronic requirements of the transition state. mdpi.com

Table 1: Representative Conditions for Hydrogen Atom Transfer Reactions Involving Aniline Derivatives

Reaction Type Substrate Type Reagent/Catalyst Conditions Product Type
Intermolecular HAT N-Alkylaniline Peroxides, Azo initiators Thermal/Photochemical N-centered radical leading to dimerization or trapping products
Intramolecular 1,5-HAT N-Benzyl Anilines Photocatalyst (e.g., Eosin Y) Visible light, room temp. α-C-H alkylated aniline

Once formed, the nitrogen-centered radical of this compound can undergo addition to unsaturated systems such as alkenes and alkynes. These radical additions are a powerful tool for C-N and C-C bond formation. The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical.

Rearrangement reactions of the radical intermediates are also possible, although less common for simple N-alkylanilines. In more complex systems, radical cyclizations onto the aromatic ring or other parts of the molecule can occur. For instance, photocatalytically generated aminium radical cations of N-cyclopropylanilines are known to undergo ring-opening followed by [3+2] cycloaddition with alkenes or alkynes. nih.govuark.edu While this compound does not possess a strained cyclopropyl group, this illustrates the potential for radical-mediated rearrangements and cycloadditions in related systems.

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline functional group is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: The anodic oxidation of aniline and N-alkylanilines has been studied extensively. acs.orgacs.org The process typically begins with a one-electron oxidation to form a radical cation. This intermediate is highly reactive and can undergo coupling reactions. For N-alkylanilines, two primary coupling pathways are observed: head-to-tail coupling to form diphenylamine derivatives and tail-to-tail coupling to form benzidine derivatives. acs.org The relative ratio of these products is influenced by factors such as the steric bulk of the N-alkyl group, solvent, and electrolyte. acs.org In the case of this compound, the bulky cyclopentyl group might favor the formation of the benzidine-type product. The electron-withdrawing fluorine atoms would likely increase the oxidation potential required for the initial electron transfer. sci-hub.se Further oxidation of the coupled products can lead to the formation of quinone-imine structures and, with subsequent hydrolysis, p-benzoquinones. acs.org

Table 2: Products of Anodic Oxidation of N-Alkylanilines

Substrate Medium Primary Product Type Secondary Product Type
N-Methylaniline Aqueous Acid Benzidine Diphenylamine Adducts
N-Ethylaniline Acetonitrile Diphenylamine Benzidine
N-tert-Butylaniline Acetonitrile Benzidine -

Reduction: The reduction of the aniline aromatic ring is generally difficult and requires harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. This would lead to the formation of N-cyclopentyl-3,4-difluorocyclohexylamine. More commonly, reduction reactions involving aniline derivatives target other functional groups in the molecule. Reductive amination, a process to form N-alkylanilines, involves the reduction of an imine intermediate formed from an aniline and a carbonyl compound. researchgate.netmdpi.com

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org Cycloadditions are a major class of pericyclic reactions. wikipedia.org While the aniline ring itself is aromatic and generally reluctant to participate directly in cycloadditions that would disrupt its aromaticity, aniline derivatives can act as components in or influence such reactions.

For example, anilines can be synthesized via the Diels-Alder reaction of amino-substituted furans with various dienophiles, followed by aromatization. acs.org This highlights the electronic character that the amino group imparts, making the system electron-rich and suitable for [4+2] cycloadditions.

In some cases, aniline derivatives can act as templates to facilitate cycloaddition reactions. For instance, chlorinated anilines have been used in co-crystals to align molecules of trans-1,2-bis(4-pyridyl)ethylene for a solid-state [2+2] photochemical cycloaddition. researchgate.netacs.org The aniline directs the alignment through hydrogen bonding and π-stacking interactions. acs.org It is conceivable that this compound could play a similar role in supramolecular chemistry.

Formal cycloadditions involving aniline derivatives are also known, particularly in reactions driven by photoredox or electrochemical oxidation. nih.gov As mentioned earlier, N-cyclopropylanilines can undergo a formal [3+2] cycloaddition with alkynes upon oxidation, where the cyclopropane ring opens to form a three-carbon component that reacts with the alkyne. uark.edu While not a classic pericyclic reaction, it demonstrates a pathway to cyclic products from aniline derivatives.

Role of N Cyclopentyl 3,4 Difluoroaniline As a Synthetic Building Block

Precursor in the Synthesis of N-Cyclopentylated Heterocyclic Systems

The secondary amine functionality and the electron-rich aromatic ring of N-cyclopentyl-3,4-difluoroaniline make it an ideal starting material for the construction of various N-cyclopentylated heterocyclic systems. These systems are of interest in medicinal chemistry and materials science due to the influence of the cyclopentyl group on properties such as solubility, metabolic stability, and biological activity.

One of the most significant applications of analogous difluoroanilines is in the synthesis of quinolone antibacterials. google.com The Gould-Jacobs reaction, a classical method for quinolone synthesis, involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester followed by thermal cyclization. mdpi.com By analogy, this compound can be envisioned as a key reactant in the synthesis of N-cyclopentyl-substituted quinolones. The general scheme for such a reaction would involve the initial formation of an enamine, which then undergoes thermal or acid-catalyzed cyclization to form the quinolone core. The fluorine atoms at the 6- and 7-positions of the resulting quinolone are known to be crucial for antibacterial activity.

Reaction Type Reactants Product Class Potential Significance
Gould-Jacobs ReactionThis compound, Diethyl (ethoxymethylene)malonateN-cyclopentyl-6,7-difluoro-4-hydroxyquinoline-3-carboxylatePrecursors to potent antibacterial agents
Friedländer AnnulationThis compound, β-ketoesterSubstituted QuinolinesAccess to diverse heterocyclic scaffolds
Pictet-Spengler ReactionThis compound, Aldehyde/KetoneTetrahydro-β-carbolinesCore structures in natural products and pharmaceuticals

Scaffold for the Introduction of Fluorine and Cyclopentyl Groups into Complex Molecules

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. chemimpex.com Similarly, the cyclopentyl group can confer desirable lipophilicity and conformational rigidity. This compound serves as a convenient scaffold that allows for the simultaneous or sequential introduction of both the 3,4-difluorophenyl moiety and the N-cyclopentyl group into more complex molecular architectures.

Intermediate in the Synthesis of Advanced Aniline Derivatives

This compound is itself an advanced aniline derivative, but it also serves as a crucial intermediate for the synthesis of even more complex substituted anilines. The presence of the fluorine atoms and the cyclopentyl group can influence the regioselectivity of further reactions on the aromatic ring.

Construction of Substituted Anilines with Specific Reactivity

The 3,4-difluoro substitution pattern on the aniline ring activates the positions ortho and para to the amino group for electrophilic aromatic substitution, while also influencing the nucleophilicity of the nitrogen atom. This allows for the controlled introduction of additional functional groups to create highly substituted aniline derivatives with tailored electronic and steric properties.

For example, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation can be performed on the aromatic ring. The resulting polysubstituted anilines can then be used in a variety of subsequent transformations. The N-cyclopentyl group can sterically direct these substitutions and can be a critical element for the final molecule's intended application.

Reaction Reagent Position of Substitution Resulting Intermediate
BrominationN-Bromosuccinimide (NBS)2- or 6-positionBromo-N-cyclopentyl-3,4-difluoroaniline
NitrationHNO₃/H₂SO₄6-positionN-cyclopentyl-3,4-difluoro-6-nitroaniline
AcylationAcetyl Chloride/AlCl₃6-position4-Amino-2,3-difluoro-5-cyclopentylaminophenyl ethanone

These specifically functionalized anilines are valuable precursors for agrochemicals, pharmaceuticals, and other specialty chemicals where precise control over the substitution pattern is essential for activity.

Utilization in the Preparation of Dyes and Pigments (from a Synthetic Chemistry Perspective)

Aromatic amines are fundamental building blocks for a large class of synthetic colorants, particularly azo dyes. mdpi.com The synthesis of azo dyes involves two main steps: the diazotization of a primary or secondary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol or another aniline. nih.gov

From a synthetic chemistry perspective, this compound can serve as the "diazo component" in azo dye synthesis. The general procedure would involve treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. This reactive intermediate would then be coupled with a suitable "coupling component" to yield a highly conjugated azo compound. The specific color of the resulting dye would be influenced by the electronic properties of the entire molecule, including the electron-withdrawing fluorine atoms and the nature of the coupling partner. cphi-online.com

Diazo Component Coupling Component Dye Class Potential Color Range
N-cyclopentyl-3,4-difluorophenyl diazonium saltPhenolAzo DyeYellow-Orange
N-cyclopentyl-3,4-difluorophenyl diazonium saltN,N-DimethylanilineAzo DyeOrange-Red
N-cyclopentyl-3,4-difluoroophenyl diazonium salt2-NaphtholAzo DyeRed-Brown

The presence of the difluoro and cyclopentyl groups could potentially enhance the lightfastness and thermal stability of the resulting dyes, properties that are highly desirable in the pigments and coatings industry.

Applications in Material Science through Polymer and Coating Synthesis (from a Synthetic Chemistry Perspective)

In material science, aromatic diamines are key monomers for the synthesis of high-performance polymers such as polyamides and polyimides. nih.gov While this compound is a monoamine, it can be chemically modified to be incorporated into polymer chains or used to functionalize polymer surfaces. For instance, it could be used as an end-capping agent to control the molecular weight of a polymer or to introduce specific surface properties to a material.

Furthermore, derivatives of this compound that contain a second reactive group (e.g., a carboxylic acid or another amine) could serve as monomers for polymerization. The incorporation of the fluorinated cyclopentyl-aniline moiety into a polymer backbone could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. For example, polyamides synthesized from a diamine derivative of this aniline could exhibit improved solubility in organic solvents and lower moisture uptake due to the presence of the fluorine and cyclopentyl groups.

The synthesis of such polymers would typically involve polycondensation reactions. For instance, a diamine derivative could be reacted with a diacyl chloride to form a polyamide, or with a dianhydride to form a poly(amic acid) which is then thermally or chemically cyclized to a polyimide. pharmacompass.com These materials could find applications as advanced coatings, films, and composites in the aerospace, electronics, and automotive industries.

Advanced Derivatives and Analogues of N Cyclopentyl 3,4 Difluoroaniline

Design and Synthesis of N-Substituted N-cyclopentyl-3,4-difluoroaniline Analogues

The secondary amine functionality of this compound serves as a prime site for further molecular elaboration through N-substitution. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse analogues with potentially altered physicochemical and biological properties. The primary strategies for creating N-substituted derivatives involve N-acylation and N-alkylation reactions.

N-Acylation: The synthesis of N-acyl derivatives can be readily achieved by reacting this compound with various acylating agents such as acid chlorides or acid anhydrides in the presence of a base. For instance, the reaction with acetyl chloride would yield N-acetyl-N-cyclopentyl-3,4-difluoroaniline. The use of polymer-bound carboxylic acids has also been reported as an effective method for the parallel acylation of similar amino scaffolds, offering a straightforward route to novel carboxamides. nih.gov A general synthetic approach involves the use of a coupling agent like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to facilitate the amide bond formation between a carboxylic acid and the secondary amine of this compound. scielo.br

N-Alkylation: N-alkylation introduces alkyl or substituted alkyl groups onto the nitrogen atom. This can be accomplished by reacting this compound with alkyl halides in the presence of a base. For example, reaction with benzyl (B1604629) bromide would yield N-benzyl-N-cyclopentyl-3,4-difluoroaniline. These reactions expand the chemical space around the core molecule, enabling the fine-tuning of its properties.

While specific research detailing the synthesis of a wide range of N-substituted this compound analogues is not extensively documented in publicly available literature, the general methodologies for N-acylation and N-alkylation of secondary anilines are well-established and directly applicable.

Table 1: Representative N-Substituted Analogues of this compound and General Synthetic Methods

Derivative NameGeneral Synthetic MethodPotential Reagents
N-acetyl-N-cyclopentyl-3,4-difluoroanilineN-AcylationAcetyl chloride, Acetic anhydride
N-benzoyl-N-cyclopentyl-3,4-difluoroanilineN-AcylationBenzoyl chloride
N-benzyl-N-cyclopentyl-3,4-difluoroanilineN-AlkylationBenzyl bromide
N-(2-hydroxyethyl)-N-cyclopentyl-3,4-difluoroanilineN-Alkylation2-Bromoethanol

Investigation of Aromatic Ring-Substituted Derivatives

Modification of the 3,4-difluorophenyl ring of this compound through the introduction of additional substituents can significantly influence the electronic properties and biological activity of the molecule. Electrophilic aromatic substitution reactions are the most common methods for introducing substituents onto an aromatic ring. However, the difluoro substitution pattern on the aniline (B41778) ring deactivates it towards further electrophilic attack, making such reactions challenging.

Despite the deactivating effect of the fluorine atoms, specific reaction conditions can be employed to achieve substitution. For instance, nitration or halogenation could potentially introduce substituents at the positions ortho or para to the amino group, although the directing effects of the fluorine atoms and the cyclopentylamino group would compete.

Currently, there is a lack of specific published research focusing on the synthesis and investigation of aromatic ring-substituted derivatives of this compound. The development of synthetic routes to access such compounds remains an area for future exploration. These derivatives could offer valuable insights into structure-activity relationships, particularly in the context of medicinal chemistry.

Synthesis and Reactivity of this compound-Derived Schiff Bases

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov While this compound is a secondary amine, its primary amine analogue, 3,4-difluoroaniline (B56902), can readily undergo Schiff base formation. The resulting N-(3,4-difluorophenyl)imines could then potentially be N-cyclopentylated, although this represents a multi-step synthesis.

A more direct, though less conventional, approach might involve the dehydrogenation of this compound in the presence of a carbonyl compound, though such a reaction is not standard.

Assuming the synthesis of a Schiff base derived from 3,4-difluoroaniline and a substituted benzaldehyde, the resulting imine would exhibit reactivity characteristic of the C=N bond. This includes susceptibility to nucleophilic attack at the carbon atom and the potential to act as a ligand for metal complexes. The characterization of such Schiff bases would typically involve spectroscopic methods.

Table 2: Representative Characterization Data for a Hypothetical Schiff Base Derived from 3,4-Difluoroaniline and 4-Methoxybenzaldehyde

Spectroscopic DataExpected Chemical Shift / Wavenumber
¹H NMR (δ, ppm)8.60 (s, 1H, -CH=N-)
¹³C NMR (δ, ppm)160.0 (-CH=N-)
IR (cm⁻¹)~1600-1625 (C=N stretch)

Note: The data in this table is representative and based on characterization data for similar Schiff bases. dergipark.org.trajol.info

The reactivity of the imine bond allows for further chemical transformations, such as reduction to a secondary amine or participation in cycloaddition reactions, providing a gateway to a wider range of complex molecules.

Development of Spiro Compounds Incorporating this compound Moieties

Spiro compounds are molecules containing two rings that share a single common atom. mdpi.com The synthesis of spirocyclic structures often involves multicomponent reactions, which are highly efficient processes where three or more reactants combine in a single step to form a complex product. One common strategy for synthesizing spiro compounds is the 1,3-dipolar cycloaddition reaction.

A plausible approach to incorporate the this compound moiety into a spiro compound would be through a three-component reaction involving an isatin (B1672199) derivative, an amino acid (to generate an azomethine ylide in situ), and a suitable dipolarophile. researchgate.net While direct participation of this compound in such a reaction as the amine component is unlikely due to its secondary nature, it could be envisioned as a substituent on one of the reactants.

For example, a three-component reaction between an arylamine, isatin, and cyclopentane-1,3-dione can lead to the formation of spiro[dihydropyridine-oxindoles]. nih.gov By utilizing this compound as the arylamine component in such a reaction, it would be possible to synthesize a novel spiro compound bearing this specific substituent.

Table 3: General Scheme for a Proposed Three-Component Reaction to Synthesize a Spiro Compound

Reactant 1Reactant 2Reactant 3Proposed Product
This compoundIsatinCyclopentane-1,3-dioneSpiro[dihydropyridine-oxindole] derivative

The development of such spiro compounds is an active area of research due to their prevalence in natural products and their potential as therapeutic agents. mit.edunih.gov

Supramolecular Chemistry of this compound and its Derivatives

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The structural features of this compound, including the aromatic ring capable of π-π stacking, the fluorine atoms that can participate in halogen bonding, and the N-H group (in its protonated form or in derivatives) capable of hydrogen bonding, make it a potentially valuable building block in supramolecular chemistry.

The field of crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, could also benefit from the use of this compound derivatives. By controlling the intermolecular interactions, it may be possible to create materials with specific optical, electronic, or porous properties. Further research is needed to explore the full potential of this compound and its derivatives in the realm of supramolecular chemistry.

Future Directions in Academic Research of N Cyclopentyl 3,4 Difluoroaniline

Development of Novel Synthetic Routes with Atom Economy and Sustainability

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. unibo.itsphinxsai.com Future research on N-cyclopentyl-3,4-difluoroaniline will likely prioritize the development of synthetic strategies that adhere to the principles of green chemistry, focusing on high atom economy, the use of renewable resources, and the reduction of hazardous waste. rsc.orgrsc.org

Current synthetic approaches to N-alkylanilines often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric reagents. researchgate.netnih.gov Emerging strategies such as the catalytic N-alkylation of anilines using alcohols, which generate water as the sole byproduct, represent a more sustainable alternative. nih.govresearchgate.net The application of "hydrogen borrowing" methodologies, where alcohols serve as alkylating agents through a temporary oxidation-condensation-reduction sequence, is a particularly promising area for the synthesis of this compound. rsc.org

Furthermore, the development of catalyst- and additive-free methods, such as the sequential imine condensation-isoaromatization pathways, offers a simplified and more environmentally friendly approach to constructing N-substituted anilines. nih.govbeilstein-journals.org Research into one-pot syntheses from readily available starting materials will also be crucial in minimizing purification steps and solvent usage. rsc.orgnih.gov

The table below outlines potential sustainable synthetic strategies and their advantages.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Catalytic N-Alkylation with AlcoholsUse of cyclopentanol as the alkylating agent with a suitable catalyst.High atom economy (water as the main byproduct), avoidance of hazardous alkyl halides.
Hydrogen Borrowing CatalysisIn-situ generation of the electrophile from cyclopentanol.Environmentally benign, often utilizes earth-abundant metal catalysts. nih.gov
Catalyst- and Additive-Free ReactionsMethods relying on inherent reactivity, such as imine condensation-isoaromatization.Simplified procedures, reduced cost, and lower environmental impact. beilstein-journals.org
One-Pot Multi-Component ReactionsCombining starting materials in a single reaction vessel to build the target molecule.Increased efficiency, reduced waste from intermediate purification. rsc.org

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Integration

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, future research will benefit from an integrated approach that combines advanced spectroscopic techniques with computational modeling to elucidate the intricate details of its formation and subsequent reactions.

For instance, the nucleophilic aromatic substitution (SNAr) reactions involving the displacement of a fluorine atom are critical for the functionalization of this compound. researchgate.net While traditionally viewed as a two-step process involving a Meisenheimer intermediate, recent studies suggest that many SNAr reactions may proceed through a concerted or borderline mechanism. springernature.comnih.govsemanticscholar.orgnih.gov Detailed kinetic isotope effect (KIE) studies, coupled with in-situ reaction monitoring via NMR and IR spectroscopy, can provide experimental evidence for the operative pathway.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in mapping potential energy surfaces, identifying transition states, and predicting the influence of the N-cyclopentyl group on the electronic structure and reactivity of the difluorinated aromatic ring. chemrxiv.orgbwise.kr Such studies can help rationalize regioselectivity and reactivity trends, guiding the design of more efficient synthetic protocols. The combination of experimental spectroscopic data with theoretical calculations has proven effective in understanding the structural and physicochemical properties of related fluoroaniline derivatives.

Exploration of Unconventional Reactivity Patterns

Moving beyond established transformations, future research should aim to uncover novel and unconventional reactivity patterns of this compound. The unique electronic properties conferred by the two fluorine atoms and the N-cyclopentyl group may enable transformations that are not readily accessible with other aniline (B41778) derivatives.

One area of interest could be the exploration of intramolecular cycloaddition reactions. For example, analogues of this compound bearing suitable unsaturated side chains might undergo thermally or photochemically induced cycloadditions, providing access to complex polycyclic structures. Studies on related N-allylic difluoroenamines have shown unusual thermal rearrangements and intramolecular [2+2]-cycloadditions, suggesting that similar reactivity could be engineered into derivatives of this compound. rsc.org

Another avenue for investigation is the directed C-H functionalization of the cyclopentyl ring or the aromatic nucleus, guided by the amino group or other installed functionalities. Such strategies would offer a powerful and atom-economical way to elaborate the core structure of the molecule, bypassing the need for pre-functionalized starting materials.

Design of this compound Analogues with Tunable Chemical Properties

The systematic design and synthesis of analogues of this compound with tailored properties is a key direction for future research. By modifying the substitution pattern on the aromatic ring or altering the structure of the N-alkyl group, it is possible to fine-tune the molecule's electronic and steric characteristics for specific applications. nih.govmdpi.commdpi.com

The synthesis of a library of such analogues would be invaluable for structure-activity relationship (SAR) studies in various contexts, from materials science to medicinal chemistry. For example, in the development of novel bioactive compounds, subtle structural modifications can lead to significant changes in biological activity.

The following table illustrates how different structural modifications could be used to tune the properties of this compound analogues.

Structural ModificationTarget Property to TunePotential Impact
Addition of electron-withdrawing groups (e.g., -NO2, -CN) to the aromatic ringElectronic properties, reactivityIncreased acidity of the N-H bond, enhanced reactivity towards nucleophilic aromatic substitution.
Addition of electron-donating groups (e.g., -OCH3, -CH3) to the aromatic ringElectronic properties, reactivityIncreased nucleophilicity of the nitrogen atom, potential for electrophilic aromatic substitution.
Variation of the N-alkyl group (e.g., different ring sizes, acyclic chains)Steric hindrance, solubilityAltered accessibility of the nitrogen lone pair, modified physical properties.
Introduction of chiral centersChiralityAccess to enantiomerically pure analogues for applications in asymmetric synthesis or as chiral ligands.

Utilization in Enabling Technologies for Organic Synthesis (e.g., photocatalysis, electrochemistry)

The integration of this compound into modern synthetic technologies such as photocatalysis and electrochemistry represents a frontier in its academic exploration. These methods offer sustainable and often unique reaction pathways that are not accessible through traditional thermal methods. nih.govucl.ac.ukwikipedia.org

In the realm of photocatalysis, N-alkylanilines can participate in a variety of transformations, including C-H functionalization and C-N bond formation. acs.orgacs.org The electron-rich nature of the aniline moiety makes it a suitable substrate for oxidative quenching of excited-state photocatalysts. Future research could explore the visible-light-mediated difluoroalkylation of this compound or its use as a building block in photocatalytic multicomponent reactions. nih.govacs.org

Electro-organic synthesis provides another powerful tool for activating or transforming molecules. rsc.orgrsc.org The anodic oxidation of this compound could generate radical cations, which could then engage in a variety of coupling reactions. Conversely, cathodic reduction could potentially be used to selectively cleave a C-F bond under specific conditions, opening up new avenues for functionalization. The use of electrochemical methods for the synthesis of fluorinated polymers from fluoroaniline monomers also suggests potential applications in materials science. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.